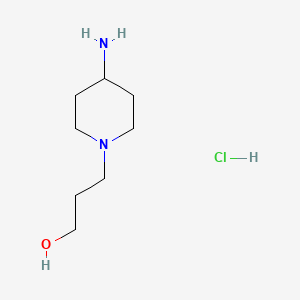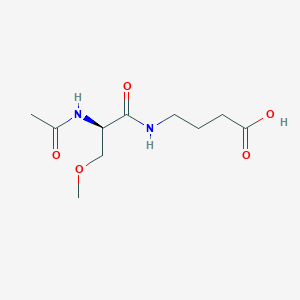![molecular formula C23H22F2N2O4 B12284435 2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)
2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZK824859は、経口投与可能な選択的ウロキナーゼプラスミノーゲンアクチベーター(uPA)阻害剤です。 ヒトウロキナーゼプラスミノーゲンアクチベーターに対してIC50値が79 nM、組織プラスミノーゲンアクチベーターに対して1580 nM、プラスミンに対して1330 nMと、有意な効力を示しています
準備方法
合成経路および反応条件
ZK824859の合成には、市販の出発物質から始まる複数の工程が含まれます。主要な工程には、ビフェニル部分の形成、ジフルオロピリジン基の導入、および最終的にブタン酸誘導体の形成を行うカップリングが含まれます。 温度、溶媒、触媒などの具体的な反応条件は、高収率と高純度を実現するために最適化されています .
工業生産方法
ZK824859の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、最終製品の一貫性と純度を保証するための厳格な品質管理対策が含まれます。 品質保証には、高速液体クロマトグラフィー(HPLC)や質量分析などの技術が使用されています .
化学反応の分析
反応の種類
ZK824859は、以下を含むさまざまな化学反応を受けます。
酸化: 官能基をより高い酸化状態に変換します。
還元: 官能基をより低い酸化状態に還元します。
置換: 官能基を他の基で置換します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。 温度、溶媒、pHなどの反応条件は、所望の生成物を得るために慎重に制御されます .
主要な製品
これらの反応から生成される主要な生成物は、関与する特定の官能基によって異なります。 たとえば、ビフェニル部分の酸化はキノンの形成につながる可能性があり、一方、還元はヒドロキノンの形成につながる可能性があります .
科学的研究の応用
ZK824859は、科学研究において幅広い応用があります。
化学: 酵素阻害と反応機構を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達や酵素活性に関する研究に用いられます。
医学: 多発性硬化症や癌などの病気における潜在的な治療効果について調査されています。
作用機序
ZK824859は、ウロキナーゼプラスミノーゲンアクチベーターを選択的に阻害することにより効果を発揮します。この阻害により、プラスミノーゲンからプラスミンへの変換が阻止され、フィブリン凝固塊の分解が減少します。 分子標的はウロキナーゼプラスミノーゲンアクチベーターの活性部位を含み、関与する経路はフィブリノリシスと細胞遊走に関連しています .
類似化合物との比較
類似化合物
ZK824190塩酸塩: 同様の効力を持つ別のウロキナーゼプラスミノーゲンアクチベーター阻害剤ですが、選択性プロファイルが異なります。
TPCK: より広い特異性を有するセリンプロテアーゼ阻害剤。
ベンザミジン塩酸塩: 異なる標的特異性を有する一般的なプロテアーゼ阻害剤
独自性
ZK824859は、組織プラスミノーゲンアクチベーターやプラスミンなどの他のプロテアーゼよりも、ウロキナーゼプラスミノーゲンアクチベーターに対する高い選択性を有するため、他に類を見ません。 この選択性は、特定の生物学的プロセスを研究し、標的療法を開発するための貴重なツールとなっています .
特性
分子式 |
C23H22F2N2O4 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29) |
InChIキー |
CVNXUNVHFJANHX-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


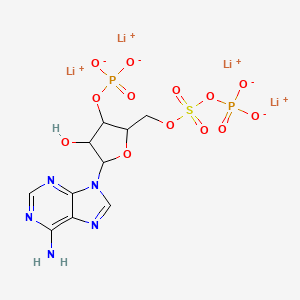

![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)

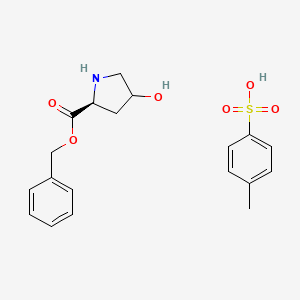
![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-azaniumyl-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12284389.png)
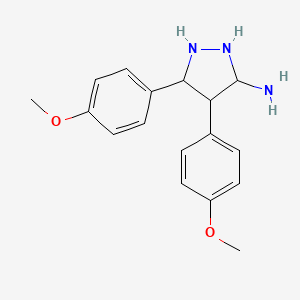
![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)
![benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)
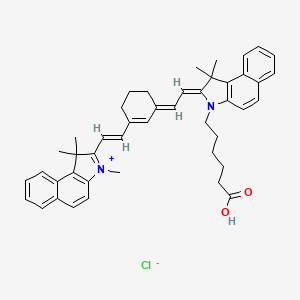
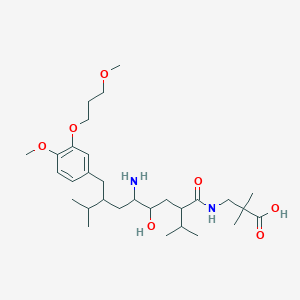
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
